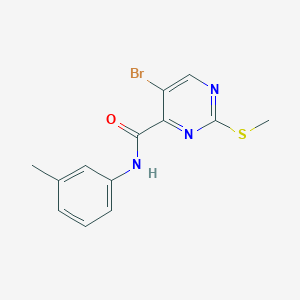
5-bromo-N-(3-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(3-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C13H12BrN3OS and its molecular weight is 338.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-bromo-N-(3-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities. With a molecular formula of C13H12BrN3OS and a molecular weight of 338.22 g/mol, this compound features a bromine atom, a methylsulfanyl group, and a carboxamide functional group, which contribute to its unique chemical properties and interactions with biological targets.
Chemical Structure and Properties
The structure of this compound can be broken down into several key components:
- Bromine Atom : Enhances lipophilicity and may influence receptor binding.
- Methylsulfanyl Group : Potentially increases the compound's metabolic stability.
- Carboxamide Group : Provides hydrogen bonding capabilities, crucial for biological interactions.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant biological activity, particularly in the following areas:
- Anti-inflammatory Effects : Similar compounds have shown efficacy in reducing inflammation, indicating potential therapeutic applications in inflammatory diseases.
- Antimicrobial Activity : The structural features suggest possible interactions with microbial targets.
- Anticancer Potential : Compounds with similar structures have demonstrated anticancer properties, warranting further investigation into this compound's effects on cancer cell lines.
Case Studies and Experimental Data
- Anti-inflammatory Activity :
- Antimicrobial Activity :
- Anticancer Activity :
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-chloro-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide | Chlorine instead of bromine | Antimicrobial |
| 6-amino-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine | Substituted amino group | Anticancer |
| This compound | Variation in phenyl substitution | Anti-inflammatory |
This table highlights how slight modifications in structure can lead to variations in biological activity, emphasizing the importance of specific functional groups in determining pharmacological effects.
科学的研究の応用
Chemical Properties and Structure
- Molecular Formula : C13H12BrN3OS
- Molecular Weight : 338.22 g/mol
- Structural Features : The presence of a bromine atom, a methylsulfanyl group, and a carboxamide functional group contributes to its reactivity and interaction with biological systems.
Preliminary studies indicate that 5-bromo-N-(3-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide exhibits significant biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against resistant bacterial strains, making this compound a candidate for further investigation in antibiotic development.
- Anticancer Potential : Its structural analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties.
Applications in Medicinal Chemistry
-
Antimicrobial Agents
- The compound has shown promise as an antimicrobial agent against clinically relevant pathogens. For instance, derivatives with similar structures have been effective against Klebsiella pneumoniae, particularly strains producing New Delhi Metallo-beta-lactamase, indicating potential for developing new antibiotics .
- Cancer Therapeutics
-
Inflammation Reduction
- Compounds with similar configurations have been noted for their anti-inflammatory effects. This suggests that this compound could be explored for therapeutic use in inflammatory diseases.
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| This compound | Antimicrobial | Klebsiella pneumoniae | <0.39 |
| Similar Pyrimidine Derivative | Anticancer | MCF-7 (breast cancer) | <10 |
| Structural Analog | Anti-inflammatory | Human fibroblasts | Not specified |
Case Study: Anticancer Evaluation
A study evaluated the cytotoxicity of various pyrimidine derivatives, including those structurally related to this compound. The results indicated significant inhibition of cell proliferation in several human cancer cell lines, with IC50 values suggesting potent activity .
特性
IUPAC Name |
5-bromo-N-(3-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3OS/c1-8-4-3-5-9(6-8)16-12(18)11-10(14)7-15-13(17-11)19-2/h3-7H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZDGGBEMVQJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NC(=NC=C2Br)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













